Amikacin Retains Potency Against Gentamicin- and Tobramycin-Resistant Gram-Negative Bacteria Due to Enzymatic Stability
Amikacin demonstrates preserved in vitro activity against a significant proportion of Gram-negative isolates that are phenotypically resistant to gentamicin and tobramycin. This differentiation is a direct consequence of amikacin's molecular structure, which confers resistance to the most common plasmid-mediated aminoglycoside-modifying enzymes (AMEs) that inactivate other aminoglycosides. In a recent analysis of over 8,000 Enterobacterales isolates from U.S. medical centers following the 2023 CLSI breakpoint revision, amikacin remained active against 8.2% of isolates harboring AME genes that rendered gentamicin and tobramycin resistant [1]. This preserved activity is critical in settings with high rates of aminoglycoside resistance. [2]
| Evidence Dimension | Susceptibility of AME-positive Enterobacterales isolates |
|---|---|
| Target Compound Data | Amikacin: Susceptible by 2023 CLSI breakpoints (MIC ≤4 µg/mL) in a subset of AME-positive isolates |
| Comparator Or Baseline | Gentamicin and Tobramycin: Resistant in 8.2% of tested Enterobacterales isolates due to AME carriage |
| Quantified Difference | Amikacin retains activity against a subset (approximately 8.2% of all isolates tested) that are resistant to gentamicin/tobramycin due to common AMEs. |
| Conditions | In vitro susceptibility testing of 8,094 Enterobacterales isolates from U.S. medical centers (2023), applying 2023 CLSI breakpoints (amikacin ≤4/≥16 mg/L; gentamicin/tobramycin ≤2/≥8 mg/L). AME genes detected by molecular methods. |
Why This Matters
This enzymatic stability justifies amikacin's procurement as a reserve agent for treating infections where other aminoglycosides are predictably ineffective, a distinction not shared by gentamicin or tobramycin.
- [1] Sader HS, Mendes RE, Kimbrough JH, Kantro V, Castanheira M. Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides. Open Forum Infect Dis. 2023 Feb;10(2):ofad058. doi: 10.1093/ofid/ofad058. View Source
- [2] Kumana CR, Yuen KH. Parenteral aminoglycoside therapy. Selection, administration and monitoring. Drugs. 1994 Jun;47(6):902-13. doi: 10.2165/00003495-199447060-00004. View Source
